molecular formula C2H3ClO2 B156425 Chloroacetic acid-1-13C CAS No. 1681-52-3

Chloroacetic acid-1-13C

Cat. No. B156425
CAS RN: 1681-52-3
M. Wt: 95.49 g/mol
InChI Key: FOCAUTSVDIKZOP-VQEHIDDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloroacetic acid-1-13C is a stable isotope-labeled compound that is commonly used in scientific research applications. It is a derivative of chloroacetic acid, a colorless, crystalline organic compound that is widely used in the chemical industry. Chloroacetic acid-1-13C is used as a tracer in metabolic studies, as well as in the synthesis of other labeled compounds.

Mechanism Of Action

Chloroacetic acid-1-13C acts as a tracer in metabolic studies, allowing researchers to track the movement of labeled compounds through metabolic pathways. It is incorporated into metabolic intermediates and end products, allowing researchers to study the fate of these compounds in cells and organisms.

Biochemical And Physiological Effects

Chloroacetic acid-1-13C has no known biochemical or physiological effects. It is used solely as a tracer in metabolic studies.

Advantages And Limitations For Lab Experiments

One advantage of using chloroacetic acid-1-13C as a tracer is its stability. It is a stable isotope-labeled compound, which means it can be easily tracked through metabolic pathways without breaking down or reacting with other compounds. However, one limitation is that it can be expensive to produce and may not be readily available in all research settings.

Future Directions

There are many future directions for the use of chloroacetic acid-1-13C in scientific research. One area of interest is the study of metabolic disorders, such as diabetes and obesity. By using chloroacetic acid-1-13C as a tracer, researchers can gain insight into the metabolic pathways involved in these disorders and potentially identify new targets for treatment. Another area of interest is the use of chloroacetic acid-1-13C in the study of cancer metabolism. By tracking the movement of labeled compounds through cancer cells, researchers can gain a better understanding of the metabolic changes that occur in cancer and potentially develop new therapies that target these changes.

Synthesis Methods

Chloroacetic acid-1-13C is synthesized through the reaction of 13C-labeled sodium cyanide with chloroacetic acid. The reaction results in the formation of chloroacetic acid-1-13C and sodium chloride.

Scientific Research Applications

Chloroacetic acid-1-13C is widely used in scientific research applications, particularly in metabolic studies. It is used as a tracer to study metabolic pathways in cells and organisms. It is also used in the synthesis of other labeled compounds, such as amino acids and nucleotides.

properties

CAS RN

1681-52-3

Product Name

Chloroacetic acid-1-13C

Molecular Formula

C2H3ClO2

Molecular Weight

95.49 g/mol

IUPAC Name

2-chloroacetic acid

InChI

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1

InChI Key

FOCAUTSVDIKZOP-VQEHIDDOSA-N

Isomeric SMILES

C([13C](=O)O)Cl

SMILES

C(C(=O)O)Cl

Canonical SMILES

C(C(=O)O)Cl

Pictograms

Corrosive; Acute Toxic; Environmental Hazard

Origin of Product

United States

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